BenchChemオンラインストアへようこそ!

6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester

Medicinal Chemistry Conformational Restriction Drug Design

6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester (CAS 1341037-07-7) is a synthetic spirocyclic building block featuring a unique dispiro[3.0.4.3]dodecane core with three endocyclic nitrogen atoms (triaza), a 6-oxo functionality, and a tert-butyl carbamate (Boc) protecting group at the 2-position. With a molecular formula of C₁₄H₂₃N₃O₃ and a molecular weight of 281.35 g/mol, this compound serves as a conformationally constrained intermediate for medicinal chemistry programs, particularly in the synthesis of kinase inhibitors and other bioactive molecules requiring rigid, three-dimensional scaffolds.

Molecular Formula C14H23N3O3
Molecular Weight 281.35 g/mol
CAS No. 1341037-07-7
Cat. No. B1443623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
CAS1341037-07-7
Molecular FormulaC14H23N3O3
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CNCC23CCNC3=O
InChIInChI=1S/C14H23N3O3/c1-12(2,3)20-11(19)17-8-13(9-17)6-15-7-14(13)4-5-16-10(14)18/h15H,4-9H2,1-3H3,(H,16,18)
InChIKeyAFQIDAOFNGIGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester (CAS 1341037-07-7): Structural Identity and Core Characteristics


6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester (CAS 1341037-07-7) is a synthetic spirocyclic building block featuring a unique dispiro[3.0.4.3]dodecane core with three endocyclic nitrogen atoms (triaza), a 6-oxo functionality, and a tert-butyl carbamate (Boc) protecting group at the 2-position . With a molecular formula of C₁₄H₂₃N₃O₃ and a molecular weight of 281.35 g/mol, this compound serves as a conformationally constrained intermediate for medicinal chemistry programs, particularly in the synthesis of kinase inhibitors and other bioactive molecules requiring rigid, three-dimensional scaffolds [1][2]. The compound is supplied at ≥98% purity (HPLC) and requires storage at 2–8°C under sealed, dry conditions .

Why Generic Spirocyclic Amines Cannot Substitute for 6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester in Research Procurement


Substitution with common spirocyclic amines (e.g., 2,6-diazaspiro[3.3]heptane or 5,7,11-triazadispiro[2.0.4.4(3)]dodecane-6,8-dione) is problematic because this compound possesses three precisely positioned nitrogen atoms within a dispiro[3.0.4.3] framework that creates a distinct spatial arrangement of hydrogen-bond donors/acceptors and a specific exit vector geometry not replicated by other scaffolds . The Boc protecting group at the 2-position is orthogonal to other common protecting strategies (e.g., Cbz at the 11-position in the analogous CAS 1445951-22-3), enabling selective deprotection sequences that simpler scaffolds cannot support [1]. Furthermore, the compound's 6-oxo group provides an additional derivatization handle absent in fully saturated triaza-spiro analogs. The quantitative evidence below demonstrates that variations in rotatable bond count, LogP, TPSA, and hydrogen-bonding capacity directly impact molecular recognition and pharmacokinetic profile in ways that cannot be recapitulated by generic alternatives [1].

Quantitative Differential Evidence for 6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester vs. Closest Analogs


Rotatable Bond Count: Zero vs. Two in the Orthogonally Protected Analog

The target compound (CAS 1341037-07-7) has a computed rotatable bond count of 0, indicating complete conformational rigidity beyond the tert-butyl group rotation, whereas the closest protected analog 2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate (CAS 1445951-22-3) has a rotatable bond count of 2, reflecting the additional benzyl carbamate moiety . Rotatable bond count is a critical parameter influencing entropic penalty upon target binding and oral bioavailability prediction; a count of zero maximizes rigidity and minimizes conformational entropy loss .

Medicinal Chemistry Conformational Restriction Drug Design

LogP Differential: 1.7–2.0 Log Units Lower Lipophilicity vs. Benzyl-Protected Analog

The target compound exhibits a computed LogP of 0.333 (ChemScene) or −0.81 (ACD/LogP, ChemSpider), compared to LogP 2.3822 for the 11-benzyl-protected analog (CAS 1445951-22-3) . This represents a LogP difference of approximately 1.7–3.2 log units, indicating substantially lower lipophilicity for the target compound. Lower LogP is associated with reduced non-specific protein binding, improved aqueous solubility, and lower risk of phospholipidosis .

Lipophilicity ADME Drug-Likeness

Topological Polar Surface Area (TPSA): 17.5 Ų Lower Than the Doubly Protected Analog

The target compound has a TPSA of 70.67 Ų (ChemScene), whereas the 11-benzyl-2-Boc analog (CAS 1445951-22-3) has a TPSA of 88.18 Ų (Leyan), a difference of 17.51 Ų . TPSA values below 90 Ų are generally favorable for blood-brain barrier penetration, while values below 140 Ų are associated with good oral absorption. The target compound's lower TPSA suggests superior passive membrane permeability compared to the benzyl-protected analog [1].

Polar Surface Area Membrane Permeability CNS Drug Design

Hydrogen Bond Acceptor Count: 4 vs. 5 in the Benzyl-Protected Analog

The target compound has 4 hydrogen bond acceptors (ChemScene), while the comparator (CAS 1445951-22-3) has 5 H-bond acceptors (Leyan) due to the additional carbamate carbonyl oxygen on the 11-benzyl group . The difference of one H-bond acceptor alters the hydrogen-bonding capacity and can affect target selectivity, as each additional H-bond acceptor may engage in non-specific interactions with protein surfaces or compete for water solvation .

Hydrogen Bonding Molecular Recognition Selectivity

Triaza vs. Diaza Scaffold: Three Nitrogen Atoms Enable Unique Coordination Chemistry and Hydrogen-Bonding Networks

Unlike widely used diazaspiro building blocks such as 2,6-diazaspiro[3.3]heptane (2 nitrogen atoms, HBD = 2, HBA = 2, MW = 98.15), the target compound incorporates three nitrogen atoms (triaza) within its dispiro framework, providing one additional hydrogen bond donor and one additional hydrogen bond acceptor site . This third nitrogen, positioned at the 7-position of the dispiro[3.0.4.3] system, enables tridentate metal coordination or three-point hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions), which are geometrically inaccessible to diaza scaffolds [1]. The molecular weight of the target (281.35 g/mol) also places it in a higher fragment range, offering more functionalization handles than the simpler diazaspiro[3.3]heptane scaffold .

Triazaspirocycle Coordination Chemistry Kinase Hinge Binding

Optimal Research and Procurement Application Scenarios for 6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester


Kinase Inhibitor Fragment Library Design Requiring Low LogP and High Rigidity

The compound's computed LogP of 0.333 (ChemScene) and rotatable bond count of 0 make it an ideal fragment for kinase inhibitor libraries targeting the ATP-binding hinge region. In contrast to the benzyl-protected analog (LogP 2.3822, 2 rotatable bonds), this compound offers superior ligand efficiency metrics and reduced non-specific binding risk, directly supporting programs that prioritize oral bioavailability and CNS penetration .

Selective Deprotection Strategies Using Orthogonal Boc Protection

The Boc group at the 2-position is orthogonal to the free N–H at the 7- and 11-positions, enabling selective functionalization sequences (e.g., reductive amination, sulfonylation, or urea formation) without affecting the Boc protection. This contrasts with the doubly protected analog (CAS 1445951-22-3) where both Boc and Cbz groups are present, requiring sequential deprotection steps. The target compound enables a more efficient synthetic route to mono-functionalized triaza-dispiro derivatives .

CNS Drug Discovery Scaffolds Demanding Low TPSA and High Fsp³ Character

With a TPSA of 70.67 Ų (ChemScene) – well below the 90 Ų threshold associated with favorable CNS penetration – and a fully saturated sp³-rich dispiro framework, this compound is particularly suited for CNS drug discovery programs. The 17.5 Ų lower TPSA compared to the benzyl analog (88.18 Ų) translates to a predictive advantage in blood-brain barrier permeability models .

Metalloenzyme Inhibitor Design Requiring Tridentate Nitrogen Coordination

The three endocyclic nitrogen atoms positioned within the rigid dispiro[3.0.4.3] framework provide a pre-organized tridentate coordination geometry suitable for metalloenzyme inhibitor design (e.g., targeting zinc-dependent hydrolases or iron-containing dioxygenases). This coordination capability is absent in diaza scaffolds (e.g., 2,6-diazaspiro[3.3]heptane) and represents a unique structural advantage for this chemotype, as highlighted in the triazaspirocycle review literature .

Quote Request

Request a Quote for 6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.